1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
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Overview
Description
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the trifluoromethyl group and the isobutyl group in this compound enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole with a suitable aldehyde precursor under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactions and advanced purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the trifluoromethyl group or the isobutyl group is replaced by other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, further influencing their function .
Comparison with Similar Compounds
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds, such as:
1-Isobutyl-3-(2-(trifluoromethyl)phenyl)urea: This compound also contains a trifluoromethyl group but differs in its overall structure and functional groups.
1-Isobutyl-3-(3-trifluoromethyl-phenyl)-urea: Similar in containing the trifluoromethyl group, but with different positioning and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H11F3N2O |
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Molecular Weight |
220.19 g/mol |
IUPAC Name |
2-(2-methylpropyl)-5-(trifluoromethyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C9H11F3N2O/c1-6(2)4-14-7(5-15)3-8(13-14)9(10,11)12/h3,5-6H,4H2,1-2H3 |
InChI Key |
LNBSGAVRQPCJOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C(F)(F)F)C=O |
Origin of Product |
United States |
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